REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)(O)=O.S(N)([NH2:17])(=O)=O.S(Cl)(Cl)=O.O>S1(CCCC1)(=O)=O>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)#[N:17]
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Name
|
|
Quantity
|
14 kg
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Type
|
reactant
|
Smiles
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C(=O)(O)C=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
|
3.9 kg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
21.3 kg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
23.5 kg
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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137.5 (± 2.5) °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The water was removed by azeotropic distillation with toluene
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Type
|
CUSTOM
|
Details
|
At about 90° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 35° C
|
Type
|
FILTRATION
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Details
|
The crystals were filtered off
|
Type
|
WASH
|
Details
|
washed with water (14.2 kg)
|
Type
|
CUSTOM
|
Details
|
The title compound was crystallised from acetic acid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |